molecular formula C20H23BrN4S2 B2629585 N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide CAS No. 865612-21-1

N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Numéro de catalogue: B2629585
Numéro CAS: 865612-21-1
Poids moléculaire: 463.46
Clé InChI: WQAYZBPWYIPDDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H23BrN4S2 and its molecular weight is 463.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

Compounds with structural similarities have been evaluated for their antimicrobial and antiviral efficacies. For instance, new urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antimicrobial and antiviral activities. Specifically, certain derivatives exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities against various pathogens (Reddy et al., 2013). Similarly, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, showing potential antimicrobial activity against a range of bacterial and fungal strains (Babu et al., 2015).

Anticancer Activities

Research into benzene sulfonamide derivatives as anticancer agents is ongoing, with some compounds demonstrating potent effects against breast carcinoma cell lines. Molecular docking studies have been used to explore the anti-breast cancer activity of these compounds, confirming their bioavailability and potential as anticancer agents (Mohamed et al., 2022). Another study focused on the synthesis of quinazolinone derivatives, revealing moderate to good anticancer activity against various cancer cell lines, suggesting the importance of specific substituents for enhanced anticancer efficacy (Sharma & Ravani, 2012).

Anti-inflammatory Effects

Several synthesized derivatives have been investigated for their anti-inflammatory properties. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors, showing excellent biofilm inhibition activities compared to Ciprofloxacin. These compounds have also exhibited significant MurB inhibitory activity, suggesting their potential in treating bacterial infections and reducing biofilm-associated resistance (Mekky & Sanad, 2020).

Other Activities

Further studies have explored the synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds, highlighting the effect of different catalysts and solvents on reaction outcomes. These compounds have shown varied antimicrobial activities, emphasizing the potential of piperazine derivatives in developing new therapeutic agents (Ozdemir et al., 2017).

Propriétés

IUPAC Name

N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4S2/c1-23(2)18-9-3-15(4-10-18)19(26)24-11-13-25(14-12-24)20(27)22-17-7-5-16(21)6-8-17/h3-10H,11-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAYZBPWYIPDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.